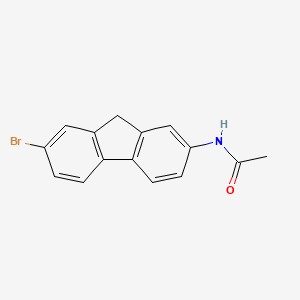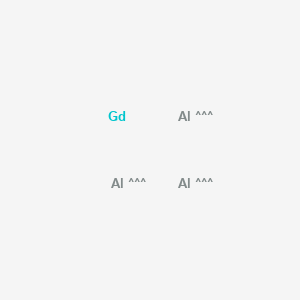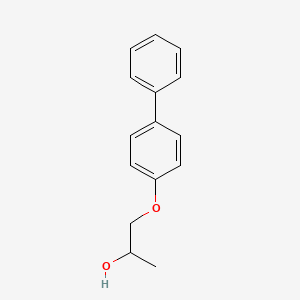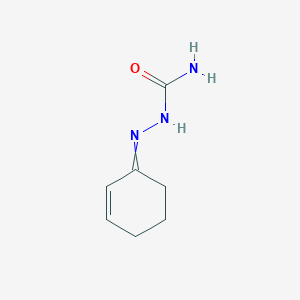
3,9-dibromo-9H-fluoren-2-amine;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Dibromo-9H-fluoren-2-amine;hydrobromide is a chemical compound with the molecular formula C13H9Br2N. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains two bromine atoms and an amine group. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-dibromo-9H-fluoren-2-amine typically involves the bromination of fluorene followed by amination. One common method includes the following steps:
Bromination: Fluorene is treated with bromine in the presence of a catalyst to introduce bromine atoms at the 3 and 9 positions.
Amination: The dibrominated fluorene is then reacted with ammonia or an amine source to introduce the amine group at the 2 position.
Industrial Production Methods
Industrial production of 3,9-dibromo-9H-fluoren-2-amine;hydrobromide may involve large-scale bromination and amination processes, often using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,9-Dibromo-9H-fluoren-2-amine;hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted fluorenes, while oxidation and reduction can produce different oxidized or reduced derivatives.
Scientific Research Applications
3,9-Dibromo-9H-fluoren-2-amine;hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and as a precursor for biologically active molecules.
Industry: The compound is used in the production of materials such as polymers and dyes.
Mechanism of Action
The mechanism by which 3,9-dibromo-9H-fluoren-2-amine;hydrobromide exerts its effects depends on its specific application. In chemical reactions, the bromine atoms and amine group play crucial roles in determining reactivity and interaction with other molecules. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
3,7-Dibromo-9H-fluoren-2-amine: Similar structure but with bromine atoms at the 3 and 7 positions.
9H-Fluoren-2-amine, 7-bromo-9,9-diethyl-N,N-bis(3-methoxyphenyl)-: Another derivative with different substituents.
Uniqueness
3,9-Dibromo-9H-fluoren-2-amine;hydrobromide is unique due to the specific positioning of the bromine atoms and the amine group, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research purposes.
Properties
CAS No. |
6957-57-9 |
|---|---|
Molecular Formula |
C13H10Br3N |
Molecular Weight |
419.94 g/mol |
IUPAC Name |
3,9-dibromo-9H-fluoren-2-amine;hydrobromide |
InChI |
InChI=1S/C13H9Br2N.BrH/c14-11-5-9-7-3-1-2-4-8(7)13(15)10(9)6-12(11)16;/h1-6,13H,16H2;1H |
InChI Key |
KFNCRVWBRPCBHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC(=C(C=C23)Br)N)Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-(Methylsulfanyl)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B14722777.png)


![4,6-Bis[(4-aminophenyl)diazenyl]benzene-1,3-diamine](/img/structure/B14722811.png)



![Ethyl {4-oxo-5-[(pyridin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl}acetate](/img/structure/B14722831.png)

